The table below summarizes the available quantitative data for BCR-ABL-IN-3:
| Parameter | Value / Description |
|---|---|
| Bioactivity Description | Highly effective, irreversible inhibitor of Bcr-Abl [1] |
| Molecular Target | BCR-ABL (T315I mutant, in Ba/F3 cells) [1] |
| Reported IC₅₀ | ≤ 100 nM (for Ba/F3 Bcr-Abl T315I) [1] |
| In Vivo Efficacy | Significant antitumor effects in mice implanted with Ba/F3 Bcr-Abl T315I cells (15 mg/kg, twice daily) [1] |
| Pharmacokinetics (Rat) | Cmax: 5485 ng/mL; AUC: 5450 h·ng/mL (after IV administration) [1] |
| Molecular Weight | 466.89 [1] |
| Chemical Formula | C₂₀H₁₇ClF₂N₄O₃S [1] |
The search results confirm that BCR-ABL-IN-3 is an irreversible inhibitor, but the precise mechanism is not detailed [1]. The following diagram illustrates the general development logic for BCR-ABL inhibitors like BCR-ABL-IN-3, which target resistance mutations.
Development logic for BCR-ABL inhibitors targeting resistance mutations like T315I.
The T315I Mutation Challenge: The "gatekeeper" T315I mutation in the BCR-ABL kinase domain is a major resistance mechanism [2] [3]. This mutation introduces steric hindrance and eliminates a critical hydrogen bond, making it resistant to nearly all first- and second-generation TKIs [2] [4] [5]. BCR-ABL-IN-3 was developed to address this challenge [1].
Irreversible Inhibition: Unlike earlier reversible ATP-competitive inhibitors, BCR-ABL-IN-3 acts as an irreversible inhibitor [1]. It is designed to form a permanent covalent bond with the kinase, potentially leading to sustained target suppression and overcoming issues of drug resistance [1].
Explore Related Compounds: To better understand the potential mechanism, you may find it useful to study published irreversible inhibitors or allosteric inhibitors like asciminib [6]. Asciminib has a different mechanism, binding to the myristoyl pocket of BCR-ABL (STAMP), and is also active against the T315I mutation [6].
Consult Specialized Databases: The most detailed structural data, binding kinetics, and full synthetic protocols for BCR-ABL-IN-3 likely reside in specialized commercial compound databases or the primary scientific article that first reported it, which was not among the current search results.
The Abl kinase domain is a bi-lobed structure that switches between active and inactive conformations, a key feature exploited by inhibitor drugs [1] [2].
The table below summarizes the key structural elements that influence inhibitor binding.
| Structural Element | Functional Role | Impact on Inhibitor Binding |
|---|---|---|
| ATP-Binding Pocket | Binds ATP for catalysis; target site for competitive inhibitors [2]. | Directly binds inhibitors; mutations here often cause resistance [2] [3]. |
| Activation Loop (A-loop) | Contains Tyr393; phosphorylation stabilizes the active state [1]. | Its conformation determines accessibility to the ATP pocket [1]. |
| DFG Motif | Switches between "DFG-in" (active) and "DFG-out" (inactive) conformations [1] [2]. | "DFG-out" conformation creates a specific pocket for many TKIs (e.g., Imatinib) [2]. |
| P-loop (Phosphate-Binding Loop) | Highly flexible; interacts with ATP phosphates [2]. | P-loop mutations (e.g., Y253F, E255K) are common and can confer resistance [4]. |
| Gatekeeper Residue (Thr315) | Controls access to a hydrophobic pocket in the active site [2] [5]. | The T315I mutation introduces steric hindrance, blocking binding of most 1st/2nd-gen TKIs [2] [3]. |
| αC-helix | Part of the N-lobe; position regulates kinase activity [1]. | Can swing in/out, affecting the size and shape of the ATP-binding pocket [1]. |
To fully characterize a compound like BCR-ABL kinase-IN-3, researchers use a combination of biochemical, cellular, and structural assays.
These assays measure the compound's ability to directly inhibit kinase function.
These tests evaluate the compound's effect on the survival of BCR-ABL-positive leukemia cells.
Effective kinase inhibition disrupts downstream survival signals, which can be measured by western blot.
Understanding the exact binding mode requires high-resolution structural techniques.
The following diagram illustrates a typical workflow that integrates these key experimental methods.
The development of BCR-ABL inhibitors is a cornerstone of targeted cancer therapy. Future strategies to overcome resistance include:
While data for "BCR-ABL kinase-IN-3" is unavailable, the table below summarizes the robust preclinical efficacy of S116836, a different but well-documented BCR-ABL inhibitor, illustrating the type of data typically found in such studies [1].
| Experimental Model | Key Findings | Quantitative Results / Significance |
|---|---|---|
| In Vitro (BaF3 cells) | Efficacy against WT and T315I mutant BCR-ABL. | Confirmed activity against imatinib-resistant mutation [1]. |
| Mechanism of Action | Inhibits BCR-ABL phosphorylation and downstream signaling. | Molecular confirmation of target engagement [1]. |
| Cell Cycle & Apoptosis | Induces G0/G1 phase arrest and apoptosis. | Disrupts cancer cell proliferation and survival [1]. |
| Oxidative Stress | Increases ROS production; decreases GSH production. | Induces cytotoxic stress in leukemic cells [1]. |
| In Vivo (Mouse Xenograft) | Inhibits tumor growth and volume (WT & T315I mutant). | Demonstrated efficacy in a live animal model [1]. |
| Safety Profile | No significant cardiotoxicity observed in mice. | Suggests a potentially favorable safety profile [1]. |
Based on the study of S116836 and standard practices in the field, here are the methodologies for key preclinical experiments [1].
The following diagram maps the core BCR-ABL signaling pathway and the primary experimental approaches used to evaluate a candidate inhibitor, synthesizing information from multiple sources [1] [2] [3].
Diagram illustrating the key BCR-ABL-driven signaling pathways contributing to CML and the primary experimental methods used to evaluate a kinase inhibitor. The BCR-ABL fusion protein constitutively activates multiple downstream pathways (like PI3K/AKT and JAK/STAT) that promote survival and proliferation while inhibiting apoptosis in leukemic cells [2] [3] [4]. The efficacy of a potential inhibitor is tested at multiple levels, from molecular target engagement and cellular viability to in vivo tumor suppression and safety [1].
The field continues to evolve to address key challenges:
The methodologies used to study similar BCR-ABL inhibitors provide an excellent framework you can apply to "BCR-ABL kinase-IN-3". The general workflow integrates multiple computational techniques, as shown below.
Here are the established protocols from recent studies that you can adapt for your research on "BCR-ABL kinase-IN-3".
Protein Structure Preparation
Ligand Preparation
Molecular Docking
Molecular Dynamics (MD) Simulations
Binding Free Energy Calculation
To help you contextualize your findings for "BCR-ABL kinase-IN-3", the table below summarizes data from several recently studied BCR-ABL inhibitors.
| Compound / Molecule | Target / Mutation | Key Binding Interactions | Calculated Binding Energy (ΔG, kJ/mol) | Experimental IC₅₀ / GI₅₀ |
|---|---|---|---|---|
| Withaferin-A | ABL (Catalytic site) | Docking at catalytic site [4] | -82.19 ± 5.48 [4] | N/A (Natural compound) |
| Withaferin-A | ABL (Allosteric site) | Docking at allosteric site [4] | -67.00 ± 4.96 [4] | N/A (Natural compound) |
| Imatinib (Control) | ABL (Catalytic site) | Standard control [4] | -78.11 ± 5.21 [4] | 0.33 µM [5] |
| Purine derivative 7a | Bcr-Abl | Synthesized purine inhibitor [5] | N/A | 0.13 µM [5] |
| Purine derivative 7c | Bcr-Abl | Synthesized purine inhibitor [5] | N/A | 0.19 µM (Bcr-Abl); 0.30 µM (K562 cells) [5] |
| ZINC21710815 | Bcr-Abl (WT & T315I) | Identified via pharmacophore screening [6] | N/A | Inhibited K562, BaF3/WT, BaF3/T315I cell proliferation [6] |
When you analyze your docking results for "BCR-ABL kinase-IN-3", focus on how it interacts with key regions of the ABL kinase, especially if you are investigating mutant forms.
Computational predictions require experimental validation to confirm biological activity. The signaling diagram below shows the pathways your compound would ideally disrupt.
Key experimental assays include [6] [5]:
The following table synthesizes information from the search results on the key parameters assessed for drug-likeness and the computational tools commonly used in their evaluation [1].
| Category | Key Parameters | Example Experimental/Computational Platforms |
|---|---|---|
| Physicochemical Properties | Molecular Weight, Log P (lipophilicity), Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors, Number of Rotatable Bonds [1] | Molinspiration, Molsoft, SwissADME, Mcule, AdmetLab 3.0 [1] |
| Pharmacokinetics (ADME) | Caco-2 Permeability (intestinal absorption), Human Intestinal Absorption (HIA), P-glycoprotein (P-gp) substrate/inhibition, Plasma Protein Binding (PPB), Total Clearance [1] | SwissADME, PreADMET, admetSAR, pkSCM, Deep-PK, AdmetLab 3.0 [1] |
| Toxicity | Mutagenicity (Ames test), Carcinogenicity, hERG inhibition (cardiotoxicity), Hepatotoxicity [1] | admetSAR, PreADMET, Toxicity Estimation Software Tool (T.E.S.T) [1] |
Methodology for consensus ADMET screening [1]
The constitutive activity of the BCR-ABL tyrosine kinase drives oncogenesis in Chronic Myelogenous Leukemia (CML) by activating multiple downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis [1] [2]. The diagram below illustrates these core pathways and the points where kinase inhibition occurs.
BCR-ABL activates downstream pathways; inhibitors target kinase activity. Dashed lines indicate indirect activation [3] [1] [4].
To generate data on inhibitor efficacy, researchers use standardized biochemical and cellular assays. The workflow below outlines a typical process for treating cells, preparing lysates, and analyzing signaling inhibition.
Key steps include cell treatment, lysate preparation, and multiple analysis methods to confirm inhibitor effects [3] [5] [4].
While quantitative data for "BCR-ABL kinase-IN-3" is not available in the search results, the table below summarizes key metrics for other inhibitors as reported in recent studies, which serve as a benchmark for expected data.
Table 1: Inhibitor Potency in Biochemical and Cellular Assays
| Compound | Target(s) | BCR-ABL WT IC₅₀ (nM) | BCR-ABL T315I IC₅₀ (nM) | Key Cellular IC₅₀ (Proliferation) |
|---|---|---|---|---|
| KF1601 [3] [4] | BCR-ABL1, FLT3 | ~0.76 - 10.9 nM (range for mutants) | ~0.76 - 10.9 nM (range) | Low nanomolar range in Ba/F3 and K562 cells |
| Ponatinib [3] | BCR-ABL1 (pan-inhibitor) | Not specified | Effective | Not specified |
| Imatinib [3] [2] | BCR-ABL1, c-KIT, PDGFR | ~600 nM (often cited) | Ineffective | Variable; ineffective against T315I |
Table 2: Experimental Models for Validation
| Model Type | Description | Application / Readout |
|---|---|---|
| Ba/F3 Cell Lines [3] [4] | Murine pro-B cells engineered to express native or mutant (e.g., T315I) BCR-ABL. | Measure phospho-protein downregulation and anti-proliferative IC₅₀. |
| Human CML Lines (K562, TCC-S) [3] [5] [4] | Native BCR-ABL expressing cells. | Assess compound efficacy in a human cancer background. |
| Xenograft Models [3] [4] | Immunodeficient mice implanted with K562 or patient-derived cells. | Evaluate in vivo tumor growth reduction and survival prolongation. |
The search results highlight several key considerations for developing and profiling new BCR-ABL inhibitors:
The BCR-ABL oncoprotein, the driver of Chronic Myelogenous Leukemia (CML), promotes cancer cell survival by simultaneously activating multiple anti-apoptotic pathways [1] [2] [3]. The table below summarizes the key mechanisms that inhibitors are designed to counteract.
| Mechanism | Key Components / Proteins Involved | Effect on Apoptosis |
|---|---|---|
| Transcriptional Upregulation of Anti-apoptotic Proteins [1] | Stat5 → Bcl-xL | Increases levels of Bcl-xL, an anti-apoptotic protein that prevents mitochondrial cytochrome c release. [1] [3] |
| Post-translational Inactivation of Pro-apoptotic Proteins [2] | PI3-Kinase / Akt / Raf → Bad (phosphorylation) | Phosphorylates and inactivates the pro-apoptotic protein Bad, allowing Bcl-xL to function. [2] |
| Inhibition of Apoptosome Function [3] | Apaf-1 / Caspase-9 | Prevents the correct formation of the Apaf-1/Caspase-9 complex (the "apoptosome"), blocking caspase activation even after cytochrome c is released. [3] |
These pathways are not mutually exclusive and contribute to the profound resistance to apoptosis observed in BCR-ABL-positive cells [3]. BCR-ABL is a more potent inhibitor of apoptosis than Bcl-2 or Bcl-xL alone because it acts at multiple levels—both upstream and downstream of mitochondrial cytochrome c release [3].
The following methodologies are well-established in the literature for investigating how BCR-ABL and its inhibition affect apoptosis.
The diagram below illustrates the relationships between the experimental models and the key apoptotic pathways they help investigate.
Experimental approaches for investigating BCR-ABL inhibition
The BaF3 cell line is a murine pro-B lymphocyte cell line that is a cornerstone in vitro model for chronic myeloid leukemia (CML) research and drug discovery [1]. Its critical feature is its dependence on interleukin-3 (IL-3) for survival and proliferation. When genetically engineered to stably express the oncogenic BCR-ABL fusion gene, these cells become IL-3 independent, as BCR-ABL constitutively activates survival and proliferation pathways [2]. This provides a direct and clean system for evaluating the efficacy and specificity of tyrosine kinase inhibitors (TKIs).
Stable cell lines like BaF3-BCR-ABL (WT) and BaF3-BCR-ABL-T315I are therefore powerful tools for [1]:
The following diagram outlines the key experimental workflow for utilizing these cell lines in drug screening:
While data for "BCR-ABL kinase-IN-3" is unavailable, the table below summarizes the activity of several well-characterized and novel inhibitors against BaF3-WT and BaF3-T315I cell lines, as reported in the literature. This provides a reference for expected efficacy and the challenge posed by the T315I mutation.
Table 1: Anti-proliferative Activity (IC₅₀) of Selected Inhibitors on BaF3 Cell Lines
| Inhibitor Name (Type) | BaF3-BCR-ABL (WT) IC₅₀ | BaF3-BCR-ABL (T315I) IC₅₀ | Key Findings & Notes |
|---|---|---|---|
| Imatinib (1st Gen TKI) | 0.15 - 0.33 µM [3] [4] | >10 µM [4] | Ineffective against T315I mutation [5]. |
| Ponatinib (3rd Gen TKI) | 1 - 6 nM [3] | 8 nM [3] | Effective against all tested resistant cell lines, including T315I [3]. |
| HS-543 (Novel TKI) | 0.116 µM [4] | 0.33 µM [4] | Shows activity against T315I mutant; induces apoptosis via caspase-3/PARP cleavage [4]. |
| I13 (HDAC Inhibitor) | Active (IC₅₀ ~2 µM) [5] | Active (IC₅₀ ~2.5 µM) [5] | Overcomes resistance by depleting BCR-ABL protein via HDAC inhibition [5]. |
| Olverembatinib (3rd Gen TKI) | N/A | 0.73 - 1.52 nM [6] | Potently inhibits various novel ABL1 mutations (e.g., F401V, K262T) in addition to T315I [6]. |
| Bcr-Abl PROTAC (Degrader) | N/A | 26.8 nM (IC₅₀) [7] | Induces degradation of the BCR-ABL protein itself, not just kinase inhibition [7]. |
Here are detailed methodologies for key experiments cited in the literature, which can be adapted for evaluating new compounds.
This colorimetric assay is a standard method for quantifying compound cytotoxicity and anti-proliferative effects.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Western blotting is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of BCR-ABL and its key downstream substrates.
This protocol describes a method to immobilize a peptide substrate in a 96-well hydrogel plate for measuring Bcr-Abl kinase activity and inhibition in a medium-throughput format. The assay uses anti-phosphotyrosine immunodetection to avoid radioactivity, making it suitable for drug screening [1].
Key Advantages:
The diagram below outlines the key steps of the solid-phase kinase assay procedure.
Hydrogel Surface Activation
Peptide Immobilization
Kinase Reaction
Detection of Phosphorylation
The quantitative data from the assay can be summarized as follows:
Table 1: Example Data from Inhibitor Screen with Pyridopyrimidine Compounds [1]
| Compound Class | Example Compound | IC₅₀ (nM) for c-Abl | Key Feature |
|---|---|---|---|
| Pyridopyrimidine | PD173955 | Low nM range | Src/Abl dual inhibitor |
| Pyridopyrimidine | PD166326 | Low nM range | Src/Abl dual inhibitor |
| 2-Phenylaminopyrimidine | Imatinib | ~600 nM | First-generation inhibitor |
Table 2: Expected Raw Fluorescence Data Output [1]
| Assay Condition | Mean Fluorescence (RFU) | Standard Deviation | % Bcr-Abl Activity |
|---|---|---|---|
| No Lysate (Background) | 1,500 | ± 150 | - |
| Lysate + DMSO (Max Signal) | 25,000 | ± 1,800 | 100% |
| Lysate + 1 µM Imatinib | 5,200 | ± 450 | 15.7% |
| Lysate + 1 µM Kinase-IN-3 | 3,100 | ± 320 | 6.8% |
Troubleshooting Tips:
This solid-phase assay allows for direct measurement of Bcr-Abl kinase inhibition by BCR-ABL kinase-IN-3 in a cellular context. The use of whole cell lysates, as opposed to purified kinase, accounts for factors like drug permeability and cellular metabolism, providing a more physiologically relevant readout for early drug discovery [1] [2].
The successful application of this method to screen pyridopyrimidine libraries demonstrates its utility in identifying and characterizing potent dual Src/Abl inhibitors, a class to which BCR-ABL kinase-IN-3 likely belongs [1].
The IC50 value (half-maximal inhibitory concentration) is a critical parameter in oncology drug discovery, quantifying the potency of a compound in inhibiting its target. For BCR-ABL kinase inhibitors, this is typically determined using proliferation and cytotoxicity assays on Philadelphia chromosome-positive (Ph+) leukemia cell lines [1] [2] [3]. The following notes cover key experimental considerations:
Below is a detailed methodology for determining the IC50 of a BCR-ABL kinase inhibitor, synthesizing established approaches from recent literature [1] [2] [5].
| Cell Line | Disease Origin | BCR-ABL Status | Key Characteristics & Relevance to IC50 Determination |
|---|---|---|---|
| K-562 | CML (Myeloid Blast Crisis) | Wild-type (b3-a2 breakpoint) | Standard model for sensitive CML; baseline for inhibitor potency [4] [6] |
| KCL-22 | CML (Myeloid Blast Crisis) | Wild-type (b2-a2 breakpoint) | Model for BCR-ABL-independent, PI3K/AKT-mediated TKI resistance [1] |
| Ba/F3 (Transfected) | Murine Pro-B Cell | BCR-ABL (WT or T315I mutant) | Engineered isogenic lines to isolate the effect of specific mutations [2] |
| SUP-B15 | ALL (Pre-B Cell) | Wild-type (e1-a2 breakpoint) | Model for Ph+ Acute Lymphoblastic Leukemia (ALL) [1] |
The following diagram illustrates the core experimental workflow and the key signaling pathway being targeted:
Cell Preparation:
Compound Dilution & Plate Setup:
Incubation and Viability Measurement:
Data Analysis and IC50 Calculation:
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_DMSO_control - Absorbance_blank)] × 100
This protocol is adapted from a method that uses 96-well filter-bottom plates to treat and lyse BCR-ABL-expressing cells (like K562 cells), followed by a solid-phase kinase assay to determine inhibitor efficacy [1].
The workflow for this procedure can be summarized as follows:
Beyond the filter-plate method, other robust assay formats have been developed for measuring BCR-ABL kinase activity and inhibition. The table below compares two such methods:
| Assay Method | Immobilization Substrate | Key Steps | Detection Method | Applications |
|---|---|---|---|---|
| Hydrogel-Immobilized Peptide Assay [2] | Cys-Abltide peptide (CEAIYAAPFAKKK) in acrylamide hydrogel | Peptide tethering via cysteine, kinase reaction with lysate, wash steps | Anti-phosphotyrosine antibody, HRP-conjugated secondary, chemifluorescence | Medium-throughput screening of small molecule inhibitors. |
| GST-Fusion Protein Assay [3] | GST-CrkL or GST-Abltide on glutathione beads | Substrate immobilization on beads, kinase reaction, electrophoresis/Western blot | Anti-phosphotyrosine Western blot or MALDI-TOF-MS | Analysis of kinase activity and inhibition in whole cell extracts. |
A critical application of kinase activity analysis is monitoring the emergence of drug resistance, often caused by point mutations in the BCR-ABL kinase domain. Quantitative methods are essential for tracking mutant allele burdens. The table below compares common techniques:
| Method | Principle | Approximate Quantitative Range | Key Feature |
|---|---|---|---|
| Allele-Specific PCR [4] [5] | Real-time PCR with primers preferential to mutant allele | High sensitivity; can detect down to 0.05% mutant allele [4]. | High sensitivity, suitable for monitoring low-level mutations. |
| Pyrosequencing [5] | Sequencing-by-synthesis to quantify allele frequency | Reliable detection above 5% mutant allele burden [5]. | Quantitative, but less sensitive than AS-PCR. |
| Sanger Sequencing [5] | Traditional DNA sequencing | Low sensitivity; reliably detects mutations only at ~20% allele burden [5]. | Low sensitivity, primarily for qualitative identification. |
The relationship between BCR-ABL, key signaling pathways, and the point of action for kinase inhibitors is illustrated in the following pathway diagram:
When applying these protocols to a new compound like BCR-ABL kinase-IN-3, consider the following:
High-throughput screening is a foundational strategy in modern kinase drug discovery. The approach can be broadly divided into two methodologies:
The table below summarizes the core characteristics of these two approaches.
| Feature | Target-Centric HTS | Kinome-Wide Profiling HTS |
|---|---|---|
| Screening Focus | Single kinase target | Panel of hundreds of kinases |
| Compound Library | Large, diverse libraries | Smaller, focused, kinase-directed libraries |
| Primary Output | Hits against one target | Selectivity profile & new leads for multiple kinases |
| Advantage | Well-established, direct | Efficient, comprehensive scaffold assessment |
| Limitation | Low-throughput, slow for new targets | Requires specialized platforms (e.g., Ambit KinomeScan) |
The following workflow synthesizes current best practices for conducting a high-throughput screen for kinase inhibitors, adaptable for BCR-ABL and other oncogenic kinases [2] [1].
Cell Model Selection:
Primary High-Throughput Screen:
Confirmation Screen:
Selectivity Profiling via Kinome-Wide Screening:
Dose-Response Validation:
Mutation Screening with Next-Generation Sequencing (NGS):
Analysis of BCR-ABL Signaling Networks:
The following diagrams outline the core HTS protocol and the key signaling pathways targeted by BCR-ABL inhibitors.
When implementing these protocols, several factors are critical for success:
The BCR-ABL fusion protein, a driver of Chronic Myelogenous Leukemia (CML), is a well-established therapeutic target. The development of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized treatment [1]. However, the emergence of resistance mutations, most notably the "gatekeeper" T315I mutation, necessitates the continuous discovery of new inhibitors [1] [2] [3]. Computational strategies like virtual screening, molecular docking, and dynamics simulations are now indispensable for reducing the time and cost of this process, enabling the efficient identification of novel candidate compounds from chemical libraries containing millions of molecules [1] [4].
A primary advantage of structure-based virtual screening is its ability to proactively address the resistance problem by screening compounds against mutant variants of BCR-ABL, such as T315I, in addition to the wild-type protein [3].
The following section provides a step-by-step protocol for a virtual screening campaign targeting BCR-ABL.
A tiered screening approach, as illustrated below, efficiently narrows down potential hits from a massive library.
Diagram 1: A multi-stage virtual screening workflow for identifying BCR-ABL inhibitors.
Step 2.1: Ligand-Based Virtual Screening (Optional Pre-Filter)
Step 2.2: Structure-Based Molecular Docking
Table 1: Key parameters for molecular docking with AutoDock Vina.
| Parameter | Recommended Setting | Purpose |
|---|---|---|
| Search Space (Grid Box) | Centered on the ATP-binding site | Defines the volume for docking calculations |
| Box Size | e.g., 20x20x20 Å | Must be large enough to encompass the binding site |
| Exhaustiveness | 8-32 | Higher values increase search thoroughness |
| Energy Range | 3-4 | Controls the number of binding modes returned |
| Scoring Function | Vina (default) | Scores and ranks poses based on calculated affinity |
Diagram 2: A workflow for computationally assessing a compound's risk of being ineffective against resistant mutations.
The integrated computational protocol outlined here—combining ligand-based filtering, molecular docking, molecular dynamics, and free energy calculations—provides a powerful and efficient strategy for identifying novel BCR-ABL inhibitors with high predicted affinity and the potential to overcome drug resistance.
BCR-ABL tyrosine kinase, resulting from the Philadelphia chromosome translocation, is a well-validated therapeutic target for chronic myeloid leukemia (CML). Pharmacophore modeling serves as a powerful computational approach for identifying novel inhibitors by capturing the essential steric and electronic features necessary for optimal interaction with this biological target [1]. These models provide an efficient framework for virtual screening of large chemical databases, significantly reducing time and costs associated with early drug discovery stages.
The continued need for new BCR-ABL inhibitors stems from persistent challenges with drug resistance mutations, particularly the gatekeeper T315I mutation, and dose-limiting toxicities associated with current therapeutic options [2] [3]. This protocol details comprehensive methodologies for developing and applying both structure-based and ligand-based pharmacophore models to identify novel BCR-ABL inhibitors with potential to overcome these limitations.
Hypogen Pharmacophore Modeling (Quantitative Approach):
HipHop Pharmacophore Modeling (Qualitative Approach):
Protein Structure-Based Pharmacophore Modeling:
The virtual screening process integrates multiple filtering steps to efficiently identify potential BCR-ABL inhibitors from large chemical libraries.
Sparse Pharmacophore Graphs (SPhGs):
Application: SPhGs enable scaffold hopping by identifying structurally diverse compounds sharing essential topological pharmacophore patterns, facilitating discovery of novel chemotypes with BCR-ABL inhibitory activity.
Step 1: Library Preparation
Step 2: Pharmacophore-Based Screening
Step 3: Molecular Docking
Step 4: ADMET Profiling
Cell Lines:
MTT Assay Protocol:
Western Blot Analysis:
Flow Cytometry for Apoptosis and Cell Cycle:
Table 1: Experimentally Validated BCR-ABL Inhibitors Identified Through Virtual Screening
| Compound ID | Screening Approach | Cell-Based IC₅₀ | Activity Against T315I | Key Mechanisms |
|---|---|---|---|---|
| ZINC21710815 [3] | Hypogen/HipHop pharmacophore | K562: <10 μM | BaF3/T315I: <20 μM | ↓p-BCR-ABL, ↓p-STAT5, ↓p-Crkl, apoptosis, autophagy |
| Ferrocene hybrids [5] | Structure-based design | K562: 29.9 μM (Compound 6) | Moderate activity | Altered binding interactions, ROS generation |
| AIGT [6] | AI-based design | N/A | Computational prediction | Hepatoprotective, lower toxicity vs. asciminib |
Ferrocene-Modified Tyrosine Kinase Inhibitors:
Strategies for Overcoming T315I Mutation:
Table 2: Pharmacophore Model Validation Parameters
| Validation Type | Method | Acceptance Criteria |
|---|---|---|
| Internal Validation | Fischer randomization | p-value < 0.05, high cost difference |
| External Validation | Test set prediction | Correlation coefficient R² > 0.6 |
| Virtual Screening | Enrichment factors | EF₁% > 10, ROC AUC > 0.7 |
| Experimental Validation | In vitro testing | Hit rate > 10%, IC₅₀ < 10 μM |
Challenge 1: Low Hit Rates in Experimental Validation
Challenge 2: Poor Selectivity
Challenge 3: Unfavorable ADMET Properties
Pharmacophore modeling represents an efficient strategy for identifying novel BCR-ABL inhibitors through virtual screening. The integration of ligand-based and structure-based approaches, coupled with experimental validation, provides a robust framework for lead identification and optimization. The continued development of advanced topological representations and machine learning approaches will further enhance the efficiency and success rates of these virtual screening campaigns.
The protocols outlined herein have been successfully applied to identify promising BCR-ABL inhibitors with activity against resistant mutations, demonstrating the practical utility of pharmacophore-based approaches in targeted cancer drug discovery.
The BCR-ABL fusion oncoprotein results from a reciprocal translocation between chromosomes 9 and 22, forming the Philadelphia chromosome, which is characteristic of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. This chimeric protein exhibits constitutively active tyrosine kinase activity that initiates complex signaling cascades promoting uncontrolled cell proliferation, resistance to apoptosis, and altered cell cycle regulation. The BCR-ABL kinase activates multiple critical pathways, including RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT signaling networks, which collectively drive the leukemogenic phenotype through dysregulation of both survival and proliferative mechanisms.
Targeted therapies against BCR-ABL have revolutionized the treatment of CML, with tyrosine kinase inhibitors (TKIs) serving as paradigm examples of successful molecularly targeted cancer therapy. The development of BCR-ABL kinase inhibitors has dramatically improved patient outcomes, yet challenges remain regarding treatment resistance and disease persistence. Understanding the molecular mechanisms through which BCR-ABL inhibition induces apoptosis and cell cycle arrest is essential for developing more effective therapeutic strategies and overcoming clinical resistance. This application note provides detailed methodologies for analyzing these critical cellular responses to BCR-ABL kinase inhibition, enabling researchers to comprehensively evaluate compound efficacy and mechanisms of action.
BCR-ABL exerts potent anti-apoptotic effects through multiple interconnected mechanisms that enhance cell survival and contribute to treatment resistance. The oncoprotein localizes exclusively in the cytoplasm, where it initiates signaling cascades that suppress normal apoptotic pathways. Key anti-apoptotic mechanisms include:
Cytoplasmic sequestration of c-Abl: Normally, the c-Abl proto-oncogene shuttles between the nucleus and cytoplasm, with nuclear c-Abl playing a pro-apoptotic role in response to DNA damage through activation of p73, a p53 homolog. BCR-ABL remains cytoplasmic, preventing this nuclear apoptotic signaling [1].
PI3K/AKT pathway activation: BCR-ABL directly activates the PI3K/AKT pathway, leading to phosphorylation and inactivation of multiple pro-apoptotic factors, including BAD, caspase-9, and FOXO transcription factors. This pathway is crucial for BCR-ABL's anti-apoptotic signaling [2].
Alternative survival pathway activation: BCR-ABL activates STAT5, JAK-STAT, and MAPK pathways that collectively upregulate anti-apoptotic proteins such as BCL-2 and BCL-XL, while suppressing pro-apoptotic factors like BIM [2].
When BCR-ABL kinase activity is inhibited, these survival signals are disrupted, leading to reactivation of apoptotic pathways and cell death. Interestingly, when BCR-ABL is experimentally forced into the nucleus, it paradoxically induces apoptosis, highlighting the importance of its cytoplasmic localization for its anti-apoptotic function [1].
BCR-ABL profoundly influences cell cycle progression through multiple mechanisms that promote continuous proliferation:
p27Kip1 downregulation: BCR-ABL signaling through the PI3K/AKT pathway leads to proteasomal degradation of p27Kip1, a critical cyclin-dependent kinase inhibitor that normally prevents G1-S progression [3]. This downregulation occurs primarily through post-translational mechanisms rather than transcriptional regulation.
Cyclin D2 upregulation: BCR-ABL and interleukin-3 have been shown to promote hematopoietic cell proliferation through modulation of cyclin D2 expression, which drives phosphorylation of retinoblastoma protein and activation of E2F transcription factors, facilitating S-phase entry [4] [5].
Coordination of cell cycle components: BCR-ABL signaling establishes a hierarchy of cell cycle regulation where cyclin D2 functions upstream of p27Kip1, cyclin E, and cyclin D3, integrating proliferative signals with the RB/E2F pathway [4].
The following diagram illustrates the key signaling pathways through which BCR-ABL regulates apoptosis and cell cycle progression:
Figure 1: BCR-ABL Signaling Pathways in Apoptosis and Cell Cycle Regulation. This diagram illustrates the key mechanisms through which BCR-ABL kinase activity promotes cell survival and proliferation. Tyrosine kinase inhibitors (TKIs) block BCR-ABL activity, reversing these effects and restoring normal apoptotic signaling and cell cycle control.
Apoptosis, or programmed cell death, occurs through a highly regulated cascade characterized by specific biochemical and morphological changes. When BCR-ABL kinase activity is inhibited, previously suppressed apoptotic pathways are reactivated, leading to cell death. The table below summarizes the key apoptosis markers and corresponding detection methods relevant to BCR-ABL inhibition studies:
Table 1: Apoptosis Markers and Detection Methods for BCR-ABL Inhibition Studies
| Apoptosis Marker | Detection Methods | Technical Considerations | Relevance to BCR-ABL Inhibition |
|---|---|---|---|
| Phosphatidylserine (PS) exposure | Annexin V binding + viability dye (e.g., 7-AAD) analyzed by flow cytometry | Not suitable for fixed cells; early apoptosis marker | BCR-ABL inhibition rapidly induces PS externalization [6] |
| Caspase activation | Fluorometric substrate assays, Western blot for cleaved caspases, active caspase antibodies | Distinguish initiator (caspase-8,9) vs executioner (caspase-3,7) caspases | Critical for BCR-ABL inhibitor-induced apoptosis; measure caspase-3 cleavage |
| PARP cleavage | Western blot, immunofluorescence with cleaved PARP-specific antibodies | 89 kDa and 24 kDa fragments indicate apoptosis | Downstream of caspase-3 activation; confirms engagement of apoptotic machinery |
| Mitochondrial membrane potential (ΔΨm) | JC-1, TMRM, or TMRE staining analyzed by flow cytometry/fluorescence | Use CCCP as positive control; early apoptotic event | BCR-ABL inhibition disrupts mitochondrial function [6] |
| Cytochrome c release | Western blot of cytosolic fractions, immunofluorescence | Requires careful subcellular fractionation | Indicates mitochondrial apoptotic pathway engagement |
| DNA fragmentation | TUNEL assay, DNA laddering analysis | TUNEL more sensitive; laddering is classical but less sensitive | Late apoptotic marker; confirms irreversible commitment to cell death |
| Nuclear condensation | Hoechst/DAPI staining with fluorescence microscopy | Distinguish from necrotic nuclei | Morphological confirmation of apoptosis |
The Annexin V/propidium iodide (PI) assay is a widely used method for detecting early and late apoptotic cells following BCR-ABL kinase inhibition. This protocol is optimized for hematopoietic cell lines (e.g., K562, BaF3/BCR-ABL) treated with BCR-ABL kinase inhibitors.
Materials Required:
Procedure:
Data Interpretation: BCR-ABL kinase inhibition typically results in a time- and dose-dependent increase in both early (Annexin V⁺/PI⁻) and late (Annexin V⁺/PI⁺) apoptotic populations. Compare inhibitor-treated samples to vehicle-treated controls and establish dose-response relationships. This method allows for early detection of apoptosis before loss of membrane integrity occurs.
Caspase-3 is a key executioner caspase activated during BCR-ABL inhibitor-induced apoptosis. This protocol describes two complementary methods for detecting caspase-3 activation.
Method A: Western Blot Analysis of Caspase-3 Cleavage
Procedure:
Method B: Flow Cytometry with Anti-Active Caspase-3 Antibody
Procedure:
Expected Results: BCR-ABL kinase inhibition leads to progressive increase in cleaved caspase-3 levels, typically detectable within 12-24 hours of treatment, depending on inhibitor potency and cell type.
BCR-ABL kinase inhibition results in profound effects on cell cycle progression, primarily through modulation of cyclin-dependent kinase inhibitors and cyclin expression. The most consistently observed effect is G1/S cell cycle arrest mediated through upregulation of p27Kip1 and modulation of cyclin D2. The table below summarizes key cell cycle parameters and detection methods:
Table 2: Cell Cycle Markers and Detection Methods for BCR-ABL Inhibition Studies
| Cell Cycle Parameter | Detection Methods | Technical Considerations | Relevance to BCR-ABL Inhibition |
|---|---|---|---|
| DNA content analysis | Propidium iodide staining + flow cytometry | Requires ethanol fixation; identifies G0/G1, S, G2/M phases | BCR-ABL inhibition increases G0/G1 population [7] |
| p27Kip1 expression | Western blot, immunofluorescence, qRT-PCR | Regulated post-translationally; use proteasome inhibitors to stabilize | Key mechanism: BCR-ABL downregulates p27 via PI3K/AKT [3] |
| Cyclin D2 expression | Western blot, immunofluorescence, qRT-PCR | Early response to BCR-ABL inhibition | BCR-ABL and IL-3 promote proliferation via cyclin D2 [4] |
| RB phosphorylation | Western blot with phospho-specific RB antibodies | Multiple phosphorylation sites; Ser780/807/811 indicate cyclin D/CDK4 activity | Downstream of p27 and cyclin D2 changes |
| BrdU/EdU incorporation | Click-iT EdU assay, BrdU immunodetection | Measures active DNA synthesis; identifies S-phase cells | BCR-ABL inhibition decreases S-phase entry |
| Sub-G1 population | Propidium iodide staining + flow cytometry | Indicates apoptotic cells with fragmented DNA | Late marker of cell death following cell cycle arrest |
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry, which allows quantification of cells in G0/G1, S, and G2/M phases following BCR-ABL kinase inhibition.
Materials Required:
Procedure:
Expected Results: BCR-ABL kinase inhibition typically results in a dose-dependent increase in G0/G1 population with a corresponding decrease in S-phase fraction. This reflects the reversal of BCR-ABL-mediated cell cycle dysregulation and restoration of normal cell cycle checkpoints.
The CDK inhibitor p27Kip1 is a critical downstream target of BCR-ABL signaling. This protocol details the analysis of p27Kip1 protein levels following BCR-ABL kinase inhibition.
Procedure:
Expected Results: BCR-ABL kinase inhibition leads to increased p27Kip1 protein levels within 12-24 hours. The magnitude of increase correlates with inhibitor potency. This effect is mediated through decreased proteasomal degradation rather than increased transcription, as BCR-ABL signaling through PI3K/AKT regulates p27 stability [3] [8].
The following diagram illustrates the experimental workflow for comprehensive analysis of apoptosis and cell cycle effects in response to BCR-ABL kinase inhibition:
Figure 2: Experimental Workflow for Analysis of BCR-ABL Kinase Inhibition. This diagram outlines the comprehensive approach to evaluating apoptosis induction, cell cycle effects, and molecular mechanisms following BCR-ABL inhibitor treatment. Integrating data from these complementary approaches provides a complete understanding of compound activity.
When evaluating BCR-ABL kinase inhibitors, it is essential to establish comprehensive time course and dose-response relationships for both apoptosis induction and cell cycle effects. These parameters provide critical insights into compound potency, mechanism of action, and potential therapeutic window.
Early Events (0-12 hours): BCR-ABL kinase inhibition typically produces rapid decreases in phosphorylation of immediate downstream targets (e.g., CRKL, STAT5), followed by modulation of p27Kip1 stability and cyclin D2 expression. Early apoptotic markers (e.g., phosphatidylserine exposure) may begin to appear within 12-24 hours.
Intermediate Events (24-48 hours): Maximum cell cycle arrest in G1 phase is typically observed within 24-48 hours, accompanied by increasing caspase activation and commitment to apoptotic death.
Late Events (48-72 hours): Significant cell death is observed through multiple assays (Annexin V/PI, sub-G1 accumulation), with eventual loss of cell viability and clonogenic potential.
Dose-response experiments should establish the IC₅₀ values for both cell cycle arrest and apoptosis induction, which may differ depending on the compound's specific mechanism. Comparing these values to biochemical kinase inhibition data helps validate the mechanism of action.
To comprehensively evaluate BCR-ABL kinase inhibitors, employ a multi-faceted approach that integrates data from complementary assays:
Correlate p27Kip1 induction with G1 arrest: The magnitude of p27Kip1 increase should correlate with the extent of G1 accumulation across different inhibitor concentrations.
Link caspase activation to apoptotic markers: The kinetics and extent of caspase activation should align with Annexin V positivity and subsequent loss of membrane integrity.
Connect cell cycle arrest to long-term outcomes: Determine whether initial cell cycle arrest is followed by apoptosis, senescence, or reversible quiescence using long-term clonogenic assays.
Validate mechanism using rescue experiments: Demonstrate that ectopic expression of cyclin D2 or p27Kip1 knockdown can modulate the cellular responses to BCR-ABL inhibition, confirming the functional importance of these pathways [4].
Low apoptosis signals: If apoptosis is minimal despite effective kinase inhibition, consider extending treatment duration, evaluating additional cell lines, or assessing alternative death pathways (autophagy, necrosis).
Inconsistent p27Kip1 detection: Use fresh protease inhibitors in lysis buffers and include positive controls (e.g., cells treated with PI3K inhibitor LY-294002) to ensure proper p27 detection.
Poor cell cycle resolution in flow cytometry: Ensure proper cell concentration, complete RNA digestion with RNase, and appropriate instrument calibration using DNA quality control particles.
Discordance between apoptosis assays: Recognize that different assays measure distinct stages of apoptosis; combine early (Annexin V), intermediate (caspase activation), and late (DNA fragmentation) markers for comprehensive assessment.
The comprehensive analysis of apoptosis induction and cell cycle modulation is essential for characterizing the activity and mechanism of BCR-ABL kinase inhibitors. The methods outlined in this application note provide researchers with robust, reproducible protocols for evaluating these critical cellular responses. The integration of multiple complementary assays allows for a complete understanding of compound activity, from initial target engagement through ultimate cell fate decisions.
The key advantages of this integrated approach include the ability to:
As the field advances toward combination therapies and strategies to overcome resistance, these fundamental methodologies will continue to provide critical insights for developing more effective treatments for BCR-ABL-driven malignancies.
The analysis of BCR-ABL signaling through phosphoproteomics typically follows a multi-step process, from sample preparation to data interpretation. The workflow below summarizes the key stages [1] [2] [3].
Diagram 1: Core phosphoproteomics workflow for BCR-ABL signaling analysis.
Research often begins by perturbing the BCR-ABL signaling network in model cell lines (e.g., Ba/F3 murine pro-B cells transformed with Bcr-Abl). Common perturbations include [1]:
Following perturbation, cells are lysed, proteins are extracted and denatured, and then digested into peptides using trypsin [1].
This is a critical step for depth of analysis.
The table below summarizes key techniques:
| Protocol Step | Technique/Method | Key Details & Purpose |
|---|---|---|
| Cell Model | Ba/F3 murine pro-B cells | Engineered to express Bcr-Abl; model for B-ALL [1]. |
| Quantitative Labeling | SILAC, TMT | Enables precise, multiplexed comparison of phosphorylation changes across different conditions [4] [2]. |
| Phosphopeptide Enrichment | Immunoaffinity Purification | Uses anti-phosphotyrosine antibodies to isolate phosphorylated peptides for deep coverage [1]. |
| Mass Spectrometry | LC-MS/MS | Identifies peptides and locates phosphorylation sites [1]. |
| Bioinformatics | Network Analysis, Kinase Activity Inference | Uses specialized databases/tools to identify pathways and predict kinase activity [3]. |
After LC-MS/MS, data is processed to identify peptides, locate phosphorylation sites, and perform quantification [1]. Subsequent bioinformatics analysis is crucial for interpretation [3].
The following diagram illustrates the data integration and modeling process [1] [2] [3]:
Diagram 2: Data integration from MS and knowledge bases for network modeling.
Q1: What is the T315I mutation and why is it a problem? The T315I mutation is a single nucleotide change in the BCR-ABL1 gene that leads to a threonine-to-isoleucine substitution at position 315 within the kinase domain [1]. This residue is critical because it forms a key hydrogen bond with first- and second-generation TKIs like imatinib, dasatinib, and nilotinib. The substitution eliminates this bond and creates steric hindrance, blocking drug binding and conferring high-level resistance to all earlier TKIs [1]. Before the development of specific inhibitors, its presence in chronic phase CML was associated with a significantly worse overall survival (48.4 months from imatinib resistance vs. not reached for patients without the mutation) [2].
Q2: What are the current therapeutic options for T315I-mutated CML? The table below summarizes the primary strategies and key agents.
| Strategy / Agent Class | Example Drug(s) | Key Mechanism / Note | Efficacy / Consideration |
|---|---|---|---|
| ATP-competitive TKI (3rd Gen.) | Ponatinib [1] | A potent ATP-competitive inhibitor designed to bypass steric hindrance from the I315 residue. | Effective, but dose-dependent risk of vascular occlusive events can limit its use [3] [4]. |
| Allosteric (Myristoyl Pocket) Inhibitor | Asciminib [3] | STAMP mechanism; targets the ABL myristoyl pocket, independent of the ATP-binding site. | Superior efficacy/tolerability vs. ponatinib in some cases; can induce deep molecular remission, enabling treatment-free remission attempts [3]. |
| Protein Degradation (PROTAC) | GZD824-based PROTACs (e.g., 7o) [4] | Bifunctional molecule that recruits E3 ubiquitin ligase to tag BCR-ABLT315I for proteasomal degradation. | In vivo efficacy shown in xenograft models (IC50 of 26.8 ± 9.7 nmol/L against Ba/F3T315I cells) [4]. |
| Combination Therapy | GNF-2 + Dasatinib [5] | Allosteric inhibitor (GNF-2) combined with an ATP-competitive inhibitor (Dasatinib). | Overcomes resistance in an Abl-independent manner; effective in inhibiting proliferation and clonogenicity of Ba/F3 cells with T315I mutation [5]. |
| Alternative Pathway Targeting | Various (e.g., JAK2, Hsp90 inhibitors) [6] | Inhibits downstream (e.g., JAK/STAT) or parallel survival pathways. | An alternative strategy; can be used in combination with TKIs to enhance effect [6] [5]. |
Q3: Are there any novel experimental strategies beyond traditional TKIs? Yes, Proteolysis-Targeting Chimeras (PROTACs) represent a promising paradigm shift. Unlike inhibitors that just block protein function, PROTACs, such as the GZD824-based degrader 7o, induce the complete degradation of the BCR-ABLT315I oncoprotein itself. This catalytic mode of action can overcome resistance caused by mutations and potentially target leukemic stem cells, offering a powerful new therapeutic modality [4].
Q4: How can I test combination therapies in vitro? The following protocol is adapted from a study demonstrating the synergy between the allosteric inhibitor GNF-2 and ATP-competitive inhibitors against T315I-mutant cells [5].
Protocol: Assessing Synergy in Proliferation and Clonogenicity
The following diagrams, created with Graphviz, illustrate the core mechanisms and experimental strategies discussed.
1. Therapeutic Strategies to Overcome T315I Resistance This diagram summarizes the different mechanistic approaches to targeting BCR-ABLT315I.
2. Experimental Workflow for Testing Combinations This flowchart outlines a standard experimental workflow for evaluating combination therapies in vitro.
FAQ: What are the main challenges in achieving sufficient intracellular concentration for BCR-ABL inhibitors? A primary challenge is the plasma membrane barrier, which prevents large or charged molecules from entering the cell cytosol efficiently. For biologics like monobodies, this is a major obstacle, and for small molecules, issues like efflux pumps or reduced binding due to mutations (e.g., T315I) can limit effectiveness [1].
FAQ: What strategies can improve cytosolic delivery? The table below compares two advanced methods for delivering protein-based inhibitors (like monobodies) into cells.
| Strategy | Mechanism of Action | Key Advantages | Key Considerations/Limitations |
|---|
| Bacterial Type III Secretion System (T3SS) [1] | Uses engineered Yersinia bacteria to inject proteins directly into the cytosol. | - Bypasses endocytosis, avoiding lysosomal degradation.
Here are detailed methodologies for implementing the T3SS delivery approach and measuring intracellular concentration.
Protocol 1: Cytosolic Delivery of Inhibitors using the Type III Secretion System (T3SS) [1]
This protocol enables direct cytosolic delivery of protein-based BCR-ABL inhibitors (e.g., monobodies).
Protocol 2: Measuring Inhibitor Concentration and Activity via Mass Spectrometry [2]
This mass spectrometry-based method is highly sensitive for detecting kinase activity and inhibition.
The diagram below illustrates the core steps of the T3SS delivery protocol for getting inhibitors into cells.
When designing your experiments, please note:
Q: Our BCR-ABL inhibitor shows activity against off-target kinases. How can we investigate and improve its specificity?
Here are detailed methodologies for key experiments to assess and understand inhibitor specificity.
1. Broad Kinase Profiling Assay
2. Cellular Thermal Shift Assay (CETSA)
The quantitative data from kinase profiling assays should be summarized for easy comparison. The table below illustrates a hypothetical structure based on common data presentation formats in the field [1] [3] [2].
Table 1: Hypothetical Kinase Selectivity Profile (This table illustrates a potential data structure; values are illustrative)
| Kinase Target | IC50 (nM) | Type of Inhibition | Notes / Clinical Relevance |
|---|---|---|---|
| BCR-ABL (WT) | 10 | Type II (DFG-out) | Primary target. |
| BCR-ABL (T315I) | >10,000 | Resistant | Gatekeeper mutation; confers resistance to most 1st/2nd gen TKIs [1] [3]. |
| SRC | 50 | Type I (DFG-in) | Common off-target for some BCR-ABL inhibitors (e.g., dasatinib) [2]. |
| c-KIT | 150 | Type II | Off-target of imatinib; relevant for side effects [1]. |
| PDGFR | 200 | Type II | Off-target of imatinib [1]. |
| EGFR | >5,000 | No significant activity | Demonstrates selectivity. |
The following diagrams, created with Graphviz, outline the core experimental workflow for assessing specificity and the key signaling pathways involved.
Diagram 1: Specificity Assessment Workflow
Diagram 2: BCR-ABL Oncogenic Signaling
The most significant finding from my search is that "BCR-ABL kinase-IN-3" is not mentioned in the current scientific literature I accessed. Therefore, the following steps are crucial for your work:
Using two different types of BCR-ABL1 inhibitors simultaneously is a powerful strategy to combat drug resistance in Chronic Myeloid Leukemia (CML). Resistance often arises from mutations in the kinase domain that prevent a single drug from binding effectively. Combination therapy attacks the protein from two different angles, making it much harder for the cancer cell to develop mutations that evade both drugs at once [1] [2].
The most promising approach combines an allosteric inhibitor (like asciminib) with an ATP-competitive inhibitor (like nilotinib, imatinib, or dasatinib) [1]. Asciminib binds to the myristoyl pocket of BCR-ABL1, a site distinct from the ATP-binding site. This dual targeting not only helps overcome existing resistance but can also produce a synergistic effect, leading to deeper inhibition and allowing for lower doses of each drug to be used, which can reduce toxicity [1] [2].
The table below summarizes key findings on the effectiveness of combination therapies.
| Combination (Allosteric + ATP-competitive) | Key Findings | Study Type |
|---|---|---|
| Asciminib + Nilotinib | Enhanced binding stability of nilotinib; synergistic effect for deeper inhibition [1]. | Preclinical (Molecular Dynamics Simulation) |
| Asciminib + Ponatinib | Elucidated allosteric communication pathway; significantly reduced concentration of ponatinib required for inhibition [1]. | Preclinical (Molecular Dynamics Simulation) |
| Asciminib + Imatinib | Prevented the development of resistant mutations [1]. | Preclinical (Research Study) |
| Asciminib + Nilotinib / Imatinib / Dasatinib | Demonstrated rapid efficacy and durable responses in patients; effective for heavily pre-treated patients [2]. | Clinical (Phase 1 Trial) |
This methodology is used to understand, at an atomic level, how combination therapy enhances drug binding and stability [1].
System Preparation:
Simulation Setup:
Running the Simulation:
Trajectory Analysis:
cpptraj module in AMBER) to study:The workflow for this protocol can be visualized as follows:
Issue: Lack of Synergistic Effect in Experimental Models
Issue: Excessive Toxicity or Cell Death in Primary Cells
Issue: Resistance Emerges Despite Combination Therapy
Understanding the molecular mechanism of BCR-ABL Kinase-IN-3 is crucial for rational assay design. Recent studies describe it as part of a novel "OH-implant" strategy, where a hydroxyl group is added to a noncovalent BCR-ABL inhibitor scaffold to improve its properties [1]. This modified compound can then be evolved into covalent kinase inhibitors (CKIs) that form a stable, irreversible bond with the ABL kinase, leading to sustained inhibition [1].
The diagram below illustrates the mechanism and a generalized assay workflow that can be adapted for this inhibitor.
The Z-factor is a critical metric for evaluating the quality and robustness of a high-throughput screening assay. The formula is: Z-factor = 1 - [ (3σc+ + 3σc-) / |μc+ - μc-| ] Where σ is the standard deviation and μ is the mean of the positive (c+) and negative (c-) controls.
A Z-factor ≥ 0.5 indicates an excellent assay suitable for screening. To achieve this, you must optimize key parameters to maximize the signal window (difference between means) and minimize data variation (standard deviations) [2].
The table below summarizes the core parameters to target for optimization.
| Parameter | Optimization Goal | Suggested Approach |
|---|---|---|
| Cell Line & Extract | Consistent, high BCR-ABL expression [2]. | Use validated CML lines (e.g., K562). Maintain consistent culture and lysis conditions. |
| Inhibitor Concentration | A concentration that gives a robust signal but is not fully inhibitory for the positive control. | Perform a dose-response curve to find a sub-saturating concentration for testing. |
| Substrate | A specific, efficient substrate with low background [2]. | Use immobilized protein substrates like GST-CrkL, which offer high specificity and low noise [2]. |
| Detection Method | A method with a high signal-to-noise ratio. | Western blot with phosphospecific antibodies or MALDI-TOF MS for quantitation [2]. |
| Control Wells | Well-defined positive and negative controls with low variability. | Positive control: No inhibitor. Negative control: High-dose of a validated inhibitor (e.g., Imatinib). |
Here are solutions to common issues that can degrade assay performance and Z-factor.
The following workflow summarizes the key steps and decision points for troubleshooting a suboptimal Z-factor.
This protocol is adapted from established methods for assaying BCR-ABL kinase activity in whole-cell extracts [2].
Culture Conditions: Grow in RPMI 1640 medium with 10% FBS at 37°C and 5% CO₂ [1].
Treatment: Seed cells at a consistent density (e.g., 5 × 10⁵ cells/mL). The day after seeding, treat with BCR-ABL Kinase-IN-3 or control compounds (e.g., Imatinib) for 2 hours [2].
Lysis Buffer: Use PBS or a specific buffer (50 mM HEPES pH 7.5) supplemented with 0.5-1% Nonidet P-40 (or Triton X-100), 1 mM orthovanadate, 1 mM NaF, and complete protease inhibitors [2] [4].
Procedure: Wash cells with ice-cold PBS. Lyse the cell pellet on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 × g for 10-30 minutes. Determine the protein concentration of the supernatant [2].
Substrate: Use glutathione beads pre-bound with a GST-CrkL fusion protein, a known efficient and specific substrate for BCR-ABL [2].
Kinase Reaction: Incubate cell extract (containing 10-50 μg of total protein) with the substrate-bound beads in kinase reaction buffer. Initiate the reaction by adding ATP (e.g., 10-100 μM) and MgCl₂. Allow the reaction to proceed at 30°C for 30 minutes [2].
Washing: After the reaction, pellet the beads and wash them thoroughly with lysis buffer to remove nonspecifically bound proteins and reduce background [2].
Elution: Elute the phosphorylated GST-CrkL substrate from the beads by boiling in SDS-PAGE sample buffer [2].
Detection:
The information from the search results provides a strong foundation for understanding BCR-ABL biology and general assay principles. However, for the most accurate optimization of BCR-ABL Kinase-IN-3, you should always refer to the specific data sheet and recommended protocols from your compound supplier.
While data on your specific compound is unavailable, the search yielded rich information on general strategies for increasing the potency of BCR-ABL inhibitors, which you can use as a foundational reference.
The table below summarizes key structural considerations and objectives based on research into novel BCR-ABL inhibitors [1].
| Design Objective | Key Structural Considerations | Purpose & Mechanistic Insight |
|---|---|---|
| Overcoming T315I Mutation | Incorporate a linear, rigid linker (e.g., ethynyl moiety) to skirt the bulky isoleucine side chain [1]. | Avoids steric clash with Ile315; allows inhibitor to access the ATP-binding pocket [1]. |
| Maintaining Critical H-Bond | Optimize the core heterocycle (e.g., imidazo[1,2-b]pyridazine) to preserve hydrogen bonding with Met318 in the hinge region [1]. | Crucial for maintaining high affinity against both native and T315I mutant BCR-ABL [1]. |
| Improving Cardiac Safety | Systematic modification of core structures responsible for hydrogen bonding to mitigate off-target kinase inhibition [1]. | Aims to reduce cardiotoxicity linked with concurrent inhibition of kinases vital for cardiovascular function [1]. |
For your troubleshooting guides, you can outline a standard workflow used to validate new BCR-ABL inhibitors. The diagram below summarizes a multi-step process that integrates computational and experimental methods, as reflected in recent studies [1] [2] [3].
Here are some investigated strategies that you can explore to address metabolic stability issues.
| Approach | Mechanism & Rationale | Key Findings & Considerations |
|---|---|---|
| Target SUMOylation [1] | Inhibit SUMOylation to promote autophagic degradation of BCR-ABL. Targets protein stability, not just kinase activity. | Genetic/pharmacological inhibition of E3 SUMO ligase TRIM28 induced BCR-ABL degradation. Effective in TKI-resistant CML models. [1] |
| Strategic Group Introduction [2] | Introduce an acryloyl group to optimize the structure of a Bcr-Abl/c-Src dual kinase inhibitor. | Acryloyl group introduction disrupted target binding, maintained antitumor activity, and showed an improved toxicity profile. [2] |
| Modulate Energy Metabolism [3] | Use 2-Deoxy-D-glucose (2-DG) to inhibit glycolysis, inducing energy stress and autophagic cell death. | 2-DG + imatinib synergistically inhibited CML cells, including T315I mutant lines. Effective for resistant cases via non-apoptotic death. [3] |
Here are detailed methodologies for experiments related to the strategies above.
This protocol is based on the research investigating SUMOylation's role in BCR-ABL stability [1].
This protocol is adapted from the study using 2-Deoxy-D-glucose (2-DG) [3].
To help visualize the logical flow of experiments and the underlying biological mechanisms, I have created the following diagrams using DOT language.
This diagram outlines a systematic approach to diagnosing and resolving metabolic stability issues.
This diagram illustrates how SUMOylation regulates BCR-ABL protein stability, based on the findings from the research [1].
The strategies provided are generalized from recent research on BCR-ABL inhibition. The exact molecular structure of BCR-ABL kinase-IN-3 will determine which strategy is most applicable. The introduction of an acryloyl group, for instance, is a specific medicinal chemistry optimization that would require structural knowledge of your compound [2].
The core methodology involves treating cells in filter-bottom plates, followed by in-plate lysis and a solid-phase kinase assay to determine inhibitor efficacy [1]. The workflow is designed for nonadherent suspension cell lines like K562.
Detailed Protocol Steps:
Here are common issues and solutions for filter-plate Bcr-Abl kinase assays.
| Problem Area | Specific Problem | Potential Causes | Recommended Solutions |
|---|---|---|---|
| Signal Issues | High background signal | Incomplete washing; nonspecific antibody binding; insufficient blocking | Optimize wash stringency (e.g., add mild detergent); include no-substrate control; titrate antibody [3]. |
| Low phosphorylation signal | Low kinase activity; inefficient cell lysis; substrate saturation | Verify inhibitor dilution; check lysis efficiency microscopically; optimize substrate/ATP concentration [2] [3]. | |
| Technical Variability | High well-to-well variability | Inconsistent cell plating; uneven lysis; pipetting errors | Use homogeneous cell suspension; pre-mix lysis buffer; calibrate pipettes; include technical replicates [1]. |
| Data Quality | Shallow IC50 curves | Incomplete inhibition; insufficient drug exposure time; target not primary driver | Extend pre-incubation time; verify compound stability; use resistant cell line as control [3]. |
Frequently Asked Questions:
What are the key advantages of using a filter-plate assay for Bcr-Abl inhibition studies? This format allows for medium-throughput screening, enables efficient washing and buffer exchange to reduce background, and uses disease-relevant cell lines, providing a more physiologically relevant context than assays with purified kinases [1] [3].
How can I confirm that the signal I'm measuring is specifically from Bcr-Abl? Using a specific substrate like GST-CrkL, which is a known endogenous target of Bcr-Abl, increases specificity. Furthermore, you can validate your assay by showing that the signal is abolished in the presence of well-characterized Bcr-Abl inhibitors like Imatinib [2] [4].
My compound shows efficacy in this assay, but not in cell proliferation assays. Why? Kinase activity inhibition is an immediate direct effect, while proliferation is a downstream, long-term outcome influenced by many other signaling pathways (e.g., PI-3 kinase) [4]. A disconnect can indicate issues with compound bioavailability, stability, or the presence of alternative survival pathways.
The table below summarizes key efficacy and mechanistic data for the three approved TKIs, which can serve as a reference for comparing new compounds.
| Feature | Imatinib | Nilotinib | Dasatinib |
|---|---|---|---|
| Generation | First | Second | Second |
| Relative Potency (in vitro) | Baseline (1x) | 20-30x higher [1] | 325x higher [1] |
| Binding Conformation | Inactive (DFG-out) [2] | Inactive (DFG-out) [2] | Active [2] |
| CCyR at 12 months (vs. Imatinib) | 65%-72% (Reference) | 78%-80% (Higher) [1] | 83% (Higher) [1] |
| MMR at 12 months (vs. Imatinib) | 22%-28% (Reference) | 43%-44% (Higher) [1] | 46% (Higher) [1] |
| Common Resistance Mutations | Multiple (P-loop, T315I, etc.) [3] | Most, except T315I [3] | Most, except T315I [3] |
Abbreviations: CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.
When evaluating a new BCR-ABL inhibitor like "BCR-ABL kinase-IN-3," the following established experimental methodologies are critical for generating comparable data.
The following diagram illustrates the core BCR-ABL signaling pathway and the mechanistic points of inhibition for the different classes of TKIs.
The following table summarizes ponatinib's in vitro activity against native BCR-ABL and major resistance-conferring mutants, including T315I. The data demonstrates that ponatinib is a potent pan-BCR-ABL inhibitor at clinically achievable concentrations [1].
| BCR-ABL Variant | Ponatinib IC50 (nM) | Clinical Relevance |
|---|---|---|
| Native (unmutated) | 3 - 16 [1] | Baseline potency [1]. |
| T315I (single mutant) | 16 [1] | Potent inhibitor; overcomes the most recalcitrant gatekeeper mutation [2] [3] [1]. |
| Other single mutants | 3 - 16 [1] | Effective against all tested single mutants [1]. |
| Select Compound Mutants | Varies (see note) | Retains activity against many, but some (e.g., T315I+E255V) confer high-level resistance [2]. |
> Note on Compound Mutants: While ponatinib is effective against all single mutants, certain compound mutations (two or more mutations on the same BCR-ABL allele) can confer high-level resistance. For example, the E255V/T315I compound mutant exhibited an IC50 of 659.5 nM, which is over 6.5-fold higher than the average steady-state plasma concentration in patients [2].
The data on ponatinib's efficacy was generated using standard preclinical methodologies in the field. Here are the details of the key experimental protocols as described in the search results [2] [1] [4]:
Cell-Based Viability/Proliferation Assays
Immunoblot Analysis
Biochemical Mutagenesis Screens
The diagram below illustrates how ponatinib uniquely overcomes the T315I mutation, a key feature of its mechanism of action [3].
To find the information you are looking for on "BCR-ABL kinase-IN-3," I suggest the following steps:
Kinase selectivity profiling is essential in drug development to determine how specific an inhibitor is for its intended target versus other kinases. This helps in predicting potential side effects and understanding the drug's mechanism of action [1] [2].
The core objective is to determine the half-maximal inhibitory concentration (IC50) of a compound against a large panel of kinases. A lower IC50 value indicates greater potency. This data is used to create selectivity maps, showing which kinases are significantly inhibited at a given drug concentration [2].
The table below summarizes the typical assay formats used by specialized contract research organizations, like Reaction Biology, for this purpose [2].
| Assay Parameter | Commonly Available Options |
|---|---|
| Assay Formats | Radiometric filter-binding (HotSpot), Scintillation proximity (³³PanQinase), HTRF probe displacement, ADP-Glo (for lipid kinases) |
| Screening Formats | Single-concentration screening (in duplicate) or full 5-10 point dose-response curves for IC50 determination |
| ATP Concentrations | Physiologic (1 mM), low (1-10 µM), or at the apparent ATP-Km for each kinase |
| Data Output | % Enzyme activity remaining and calculated IC50 values |
For well-characterized BCR-ABL inhibitors, selectivity data is often presented in two key ways:
The following diagram illustrates the standard workflow for generating this kind of kinase inhibitor selectivity data.
The BCR-ABL kinase domain can switch between active and inactive conformations, primarily distinguished by the orientation of a three-amino-acid motif (Asp-Phe-Gly, or DFG) in the activation loop [1] [2]. This structural difference is exploited by two main classes of inhibitors:
The diagram below illustrates the structural differences between these conformations and their respective binding pockets.
The choice of binding mode leads to significant differences in the properties, strengths, and weaknesses of the inhibitors, as summarized in the table below.
| Feature | DFG-in Inhibitors (Type I) | DFG-out Inhibitors (Type II) |
|---|---|---|
| Kinase Conformation | Active [3] | Inactive [3] [2] |
| DFG Motif | "DFG-in" orientation [1] | "DFG-out" orientation [1] [2] |
| Binding Site | ATP-binding pocket only [1] | ATP-binding site + adjacent hydrophobic pocket [2] |
| Selectivity | Generally lower (targets conserved active form) [2] | Generally higher (targets unique inactive form) [2] |
| Representative Drugs | Dasatinib [4], Nilotinib [2] | Imatinib [2], Ponatinib [5] [2], Asciminib (Allosteric) [5] |
| Key Resistance Mutations | T315I (gatekeeper) [4] [2] | T315I (gatekeeper), P-loop mutations (e.g., G250E, Y253H, E255K) [2] [6] |
To definitively determine the binding mode of a BCR-ABL inhibitor like "BCR-ABL kinase-IN-3," researchers employ a combination of biochemical, biophysical, and computational techniques. The following workflow outlines a standard multi-technique approach for binding mode characterization.
Here are detailed methodologies for the key experiments shown in the workflow:
In Silico Molecular Docking [5] [6]:
In Vitro Kinase Assay [7]:
X-ray Crystallography [1] [2]:
Cellular Anti-proliferation Assay [5] [7]:
Since specific data on "BCR-ABL kinase-IN-3" is not available in the published literature I searched, I suggest the following steps to acquire the necessary information:
The table below summarizes the key experimental findings for KF1601 compared to standard Tyrosine Kinase Inhibitors (TKIs) like ponatinib and nilotinib [1] [2].
| Compound | Targets | Efficacy against BCR::ABL1T315I | In Vivo Efficacy (Xenograft Model) | Key Safety Findings (Thrombo-inflammatory response) |
|---|---|---|---|---|
| KF1601 | BCR::ABL1, FLT3 | Effective inhibition (IC50 in low nM range); suppressed proliferation of Ba/F3T315I and patient-derived T315I mutant cells [1]. | K562 xenograft mouse model: Achieved complete tumor regression. Orthotopic mouse model: Significantly prolonged survival [1] [2]. | Favorable: No carotid artery occlusion; vessel walls preserved intact in a murine thrombosis model [1] [2]. |
| Ponatinib | BCR::ABL1 | Effective inhibition; used as a positive control in studies [1]. | Preclinically, increased median survival in Ba/F3 BCR::ABL1T315I xenograft models [3]. | Severe: Induced carotid artery occlusion and extensive vessel wall damage in the same model [1] [2]. |
| Nilotinib | BCR::ABL1 | Not effective against T315I mutation (negative control) [1]. | Information not specified in provided search results. | Information not specified in provided search results. |
For your guide's methodology section, here are the detailed experimental protocols from the KF1601 study.
1. In Vivo Xenograft Model
2. In Vitro Cell Proliferation Inhibition (IC50)
3. Thrombo-Inflammatory Response Assessment
KF1601 is a dual-target inhibitor. The following diagram illustrates its mechanism and the key signaling pathways involved in its therapeutic action, based on the study's rationale [1] [2].
This diagram shows how KF1601 simultaneously targets two key drivers of disease progression and resistance in blast phase CML (BP-CML).
Several approved and investigational kinase inhibitors are known to target both BCR-ABL and Src family kinases. The table below summarizes key compounds and their reported potencies (IC₅₀ values) [1] [2].
| Inhibitor Name | Primary Targets | Reported IC₅₀ for BCR-ABL | Reported IC₅₀ for Src (or SFK members) | Key Characteristics |
|---|---|---|---|---|
| Dasatinib [2] | BCR-ABL, Src, c-Kit | <1 nM [2] | 0.8 nM [2] | Potent multi-target inhibitor; binds to active and inactive kinase conformations [3]. |
| Bosutinib [2] | Src, Abl | 1 nM [2] | 1.2 nM [2] | Dual Src/Abl inhibitor; also affects PI3K/AKT/mTOR, MAPK/ERK pathways [2]. |
| Ponatinib [2] | Abl, PDGFRα, VEGFR2, FGFR1, Src | 0.37 nM [2] | 5.4 nM [2] | Third-generation TKI; active against the T315I "gatekeeper" mutation [3]. |
| PP2 [2] | Lck, Fyn (SFK members) | Information Missing | 4-5 nM (for Lck/Fyn) [2] | Research-grade Src family kinase inhibitor; frequently used in mechanistic studies [4]. |
| Saracatinib (AZD0530) [2] | Src, c-Yes, Fyn, Lyn | Less active [2] | 2.7 nM [2] | Potent Src inhibitor; has undergone clinical trials for other cancers [4]. |
To establish the cross-reactivity profile of a kinase inhibitor like "BCR-ABL kinase-IN-3", a combination of biochemical and cellular assays is essential. Here are standard protocols referenced in the literature.
Biochemical Kinase Assays: These cell-free experiments determine a compound's direct inhibitory activity against purified kinase proteins.
Cellular Proliferation and Viability Assays: These assess the functional effect of the inhibitor on leukemic cell lines.
Immunoblot Analysis of Signaling Pathways: This technique verifies the on-target effect of the inhibitor within the cell.
The diagram below illustrates the functional interplay between BCR-ABL and Src family kinases, which explains why many inhibitors target both.
Diagram Title: BCR-ABL and Src Kinase Signaling Interplay
The diagram shows that BCR-ABL can activate SFKs like Hck, creating a parallel signaling pathway [7]. Both BCR-ABL and SFKs can contribute to the phosphorylation and activation of STAT5, a key transcription factor driving leukemic cell survival and proliferation [7]. Therefore, a dual inhibitor can simultaneously block these major oncogenic signals.
Since specific data on "BCR-ABL kinase-IN-3" is not available, here are suggestions for your next steps:
A highly relevant experimental approach is the PathScan Bcr/Abl Activity Assay [1]. This is a multiplex Western blot detection cocktail designed to simultaneously measure the inhibition of key Bcr-Abl signaling pathway components, perfectly aligning with the targets you mentioned.
When treating Bcr-Abl positive cells (like K562 or KCL22 cell lines) with a kinase inhibitor like BCR-ABL kinase-IN-3, you would expect to see a dose-dependent or time-dependent reduction in the phosphorylation of these key proteins. The table below outlines the role of each target and the expected result upon successful kinase inhibition.
| Target Protein | Role in Bcr-Abl Signaling | Expected WB Result with Effective Inhibitor |
|---|---|---|
| Phospho-Bcr (Tyr177) | Critical docking site for adaptor proteins (e.g., Grb2), initiating downstream pro-growth signaling [2]. | Decreased phosphorylation signal. |
| Phospho-Stat5 | Transcription factor activated by Bcr-Abl; promotes cell proliferation and survival [3] [4]. | Decreased phosphorylation signal. |
| Phospho-CrkL | Key downstream adapter protein; its phosphorylation is a direct biomarker of Bcr-Abl kinase activity [1] [3] [5]. | Decreased phosphorylation signal. |
The following diagram illustrates the simplified signaling pathway you are investigating and the core principle of the multiplex Western blot assay. An effective BCR-ABL kinase inhibitor should block the phosphorylation events highlighted in red.
To create a comprehensive and objective comparison guide, here are some key points to consider based on the available literature:
Resistance to TKIs in Chronic Myeloid Leukemia (CML) is broadly categorized into two main types, each with distinct mechanisms.
| Mechanism Category | Description | Key Examples |
|---|
| BCR::ABL1-Dependent | Resistance directly related to the BCR::ABL1 oncoprotein itself. [1] | • Kinase Domain Mutations: interfere with drug binding. [2] [3] • BCR::ABL1 Gene Amplification: leads to protein overexpression. [1] | | BCR::ABL1-Independent | Resistance arising from other cellular mechanisms, allowing cancer cells to survive even with inhibited BCR::ABL1. [2] | • Alternative Signaling Pathways: Activation of survival paths like PI3K/AKT, JAK/STAT, MAPK, and SRC/AKT. [1] • mTOR Pathway Activation: sustains cell survival. [2] • Altered Drug Transport: affects intracellular drug concentrations. [1] |
The table below summarizes the primary resistance mechanisms and limitations associated with the main second-generation TKIs, based on clinical and preclinical observations.
| TKI (2nd Gen) | Primary Resistance Concerns & Notable Mutations | Key Alternative Resistance Pathways |
|---|---|---|
| Dasatinib | Less effective against T315I mutation. [2] | Activation of LYN kinase. [2] |
| Nilotinib | Less effective against T315I mutation. [2] | Information not specified in search results. |
| Bosutinib | Less effective against T315I mutation. [2] | Information not specified in search results. |
| Ponatinib (3rd Gen) | Potent against T315I mutation. [1] [2] | BCR::ABL1-independent resistance via mTOR pathway activation. [2] |
To establish a comparative resistance profile for a new compound like "BCR-ABL kinase-IN-3," the following experimental approaches, as demonstrated in the literature, are essential.
1. Cellular Modeling of Acquired Resistance
2. Differentiating Resistance Mechanisms
3. High-Throughput Drug Screening
The experimental workflow for these investigations can be visualized as follows:
When BCR-ABL1-independent resistance develops, cancer cells often activate alternative signaling pathways to survive. The diagram below illustrates the key pathways involved, as identified in the search results.
For researchers profiling "BCR-ABL kinase-IN-3," the established models and pathways provide a clear roadmap: